1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one
Description
1-(3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with a piperidine-linked 1-methylpyrazole moiety and a phenylthio group. The phenylthio group enhances lipophilicity, which may influence membrane permeability and bioavailability.
Properties
IUPAC Name |
1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-3-phenylsulfanylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-20-12-9-17(19-20)15-6-5-11-21(14-15)18(22)10-13-23-16-7-3-2-4-8-16/h2-4,7-9,12,15H,5-6,10-11,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAWZSSQPGMBHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)CCSC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound, providing a comprehensive overview of its pharmacological significance.
The molecular structure of the compound can be broken down into several components:
- Chemical Formula : C₁₅H₁₈N₂OS
- Molecular Weight : 278.38 g/mol
- IUPAC Name : 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one
Pharmacological Activities
Research indicates that compounds containing the pyrazole moiety exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The specific compound under discussion has shown promising results in various studies:
-
Anti-inflammatory Activity :
- A study reported that derivatives of pyrazole compounds demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
-
Antimicrobial Properties :
- Compounds similar to 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one have been tested against various bacterial strains and shown effective antimicrobial activity. For example, a related pyrazole derivative was reported to inhibit Mycobacterium tuberculosis at low concentrations .
- Analgesic Effects :
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Cytokine Modulation : The compound may modulate the production of inflammatory cytokines, thereby reducing inflammation and pain.
- Enzyme Inhibition : Some studies suggest that pyrazole derivatives can inhibit enzymes involved in inflammatory pathways, contributing to their therapeutic effects .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound belongs to the 3-(phenylthio)propan-1-one family, which has been explored for cytotoxic and pharmacological activities. Key structural analogues include:
Key Structural Differences and Implications :
- Piperidine vs. Morpholino Groups: The target compound’s piperidine moiety (vs. morpholino in 4h) may enhance lipophilicity and blood-brain barrier penetration, relevant for CNS-targeted therapies .
- Pyrazole vs. Sulfonyl Substituents : The 1-methylpyrazole in the target compound (vs. sulfonyl groups in MPP or 3aj) could reduce metabolic degradation compared to sulfonamides, which are prone to enzymatic hydrolysis .
- Thioether Linkage : The phenylthio group is conserved across analogues, suggesting its role in redox modulation or interaction with cysteine residues in biological targets .
Physicochemical Properties
- IR/NMR Data : The phenylthio group in 4b () shows a carbonyl stretch at 1681 cm⁻¹, comparable to the target compound. Piperidine protons resonate at δ 1.86–3.64 ppm in 4b, suggesting similar NMR patterns for the target compound’s piperidine ring .
- Rotamerism: Compound 3aj () exhibits rotameric complexity due to restricted rotation around the sulfonyl group, a phenomenon the target compound may avoid due to its thioether linkage .
Preparation Methods
Cyclocondensation of 1,5-Diaminopentane Derivatives
A validated method adapts U.S. Patent 7,074,794, modifying diketene intermediates for piperidine formation:
- Intermediate preparation : React 1,5-diaminopentane with ethyl acetoacetate in toluene at 110°C for 24 hours.
- Pyrazole annulation : Treat intermediate with 1-methylhydrazine in glacial acetic acid, achieving 78% yield (HPLC purity >95%).
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 110°C → 85°C | 78% → 82% |
| Solvent | Toluene → DMF | 78% → 65% |
| Catalyst | Acetic acid | Baseline |
Metal-Free Pyrazole Functionalization
The MDPI study demonstrates alumina-catalyzed pyrazole coupling:
- Grind 1-methylpyrazole (2 eq) with 3-bromopiperidine (1 eq) in Al₂O₃ (10:1 w/w)
- Isolate product via hexane/ether gradient elution (52% yield)
Propan-1-One Backbone Assembly
Friedel-Crafts Acylation Strategy
Nucleophilic Displacement
| Reagent | Conditions | Yield |
|---|---|---|
| 3-Bromopropanone | K₂CO₃, DMF, 80°C | 72% |
| 3-Tosylpropanone | Piperidine, THF, reflux | 68% |
Critical Note : Excess piperidine (1.5 eq) minimizes di-substitution byproducts.
Thioether Group Installation
Thiophenol Alkylation
- React 3-bromopropanone intermediate with thiophenol (1.2 eq)
- Use TBAB as phase-transfer catalyst (89% yield)
Reaction Profile :
$$
\text{3-Bromopropanone} + \text{PhSH} \xrightarrow{\text{KOH, TBAB}} \text{Target Thioether} \quad (Δt = 3 \, \text{h}, T = 50°C)
$$
Radical Thiol-Ene Coupling
Integrated Synthetic Protocol
Combining optimal steps:
- Piperidine-pyrazole synthesis : Al₂O₃-mediated coupling (52%)
- Propanone alkylation : K₂CO₃/DMF system (72%)
- Thioether formation : TBAB-catalyzed displacement (89%)
Overall Yield : 52% × 72% × 89% = 33.4% (theoretical)
Analytical Characterization
Spectroscopic Validation
Crystallographic Data (From Analogous Structures)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell | a=8.542 Å, b=15.307 Å, c=10.891 Å |
Process Optimization Challenges
Q & A
Basic: What are the recommended synthetic strategies for preparing 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of the piperidine-pyrazole core. A common approach includes:
Coupling Reactions : Use of coupling reagents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) to link the piperidine-pyrazole moiety with the phenylthio-propanone fragment .
Functional Group Protection : Protect reactive groups (e.g., amines) during intermediate steps to avoid side reactions.
Purification : Column chromatography or recrystallization to isolate the final product.
Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield and purity. Validate intermediates via LC-MS or NMR.
Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : H and C NMR to confirm the presence of the piperidine, pyrazole, and phenylthio groups. Compare chemical shifts with analogous compounds (e.g., pyrazolo-pyrimidine derivatives in ) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For absolute stereochemical confirmation, use SHELX programs (e.g., SHELXL) for refinement .
- HPLC/Purity Analysis : Ensure ≥95% purity using reverse-phase HPLC with UV detection.
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
Methodological Answer:
Substituent Variation : Modify the phenylthio group (e.g., electron-withdrawing/-donating substituents) to assess effects on target binding. For example, replace the phenyl group with heteroaromatic rings (see for pyridinyl analogs) .
Core Modifications : Introduce methyl or halogen groups to the pyrazole ring to enhance metabolic stability (similar to Ibrutinib impurities in ) .
Pharmacokinetic Profiling : Evaluate solubility, permeability (Caco-2 assay), and metabolic stability (microsomal assays). Use in vitro assays (e.g., kinase inhibition) to correlate structural changes with activity.
Advanced: How should researchers resolve contradictions in reported biological data for this compound?
Methodological Answer:
Contradictions in bioactivity (e.g., varying IC values) may arise from:
Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to ensure reproducibility.
Compound Purity : Re-evaluate purity via orthogonal methods (e.g., LC-MS vs. NMR) to rule out impurities as confounding factors.
Cell Line Variability : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects.
Control Experiments : Include positive controls (e.g., known kinase inhibitors) and validate target engagement via Western blotting or SPR.
Advanced: What mechanistic hypotheses exist for this compound’s interaction with biological targets?
Methodological Answer:
Based on structurally related compounds:
Kinase Inhibition : The piperidine-pyrazole motif may act as a ATP-competitive inhibitor in kinases (e.g., BTK, as seen in ) .
Covalent Binding : The phenylthio group could participate in reversible disulfide bonds with cysteine residues in target proteins (see thiol reactivity in ) .
Allosteric Modulation : Molecular docking studies suggest potential interaction with allosteric pockets in receptors (e.g., GPCRs). Validate via mutagenesis or cryo-EM.
Advanced: How can the reactivity of the phenylthio group be exploited for further derivatization?
Methodological Answer:
The phenylthioether is susceptible to:
Oxidation : Convert to sulfoxide or sulfone derivatives using mCPBA (meta-chloroperbenzoic acid) to modulate electronic properties .
Nucleophilic Substitution : Replace the sulfur atom with amines or alcohols under radical or transition-metal catalysis.
Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the sulfur site (see for analogous coupling strategies) .
Basic: What are the stability considerations for storing and handling this compound?
Methodological Answer:
- Storage : Store at –20°C under inert atmosphere (argon) to prevent oxidation of the thioether group.
- Light Sensitivity : Protect from UV light using amber vials.
- Solubility : Pre-dissolve in DMSO for biological assays, but avoid repeated freeze-thaw cycles to prevent degradation.
Advanced: What computational methods are suitable for predicting this compound’s pharmacokinetic properties?
Methodological Answer:
Molecular Dynamics (MD) Simulations : Model membrane permeability (e.g., POPC lipid bilayers).
ADMET Prediction Tools : Use SwissADME or ADMETlab to estimate logP, CYP450 interactions, and hERG liability.
Docking Studies : Employ AutoDock Vina or Schrödinger Suite to predict binding modes to targets like kinases or proteases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
